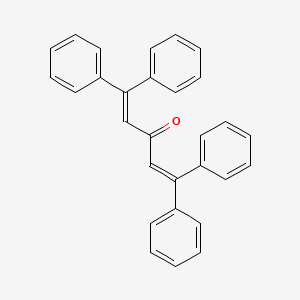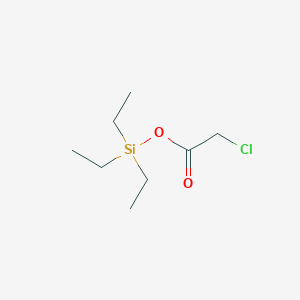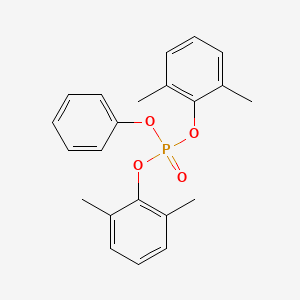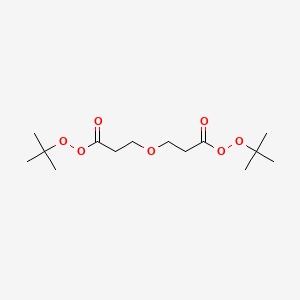
Di-tert-butyl 3,3'-oxydipropaneperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 3,3’-oxydipropaneperoxoate is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. It is characterized by the presence of two tert-butyl groups and a peroxo linkage, which makes it a valuable reagent in organic synthesis and polymer chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Di-tert-butyl 3,3’-oxydipropaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 3,3’-oxydipropane in the presence of a suitable catalyst. The reaction typically involves the following steps:
Preparation of tert-butyl hydroperoxide: This can be achieved by the oxidation of tert-butyl alcohol using hydrogen peroxide.
Reaction with 3,3’-oxydipropane: The tert-butyl hydroperoxide is then reacted with 3,3’-oxydipropane in the presence of a catalyst such as sulfuric acid or a transition metal catalyst to form the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of di-tert-butyl 3,3’-oxydipropaneperoxoate involves large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions: Di-tert-butyl 3,3’-oxydipropaneperoxoate primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. This makes it a potent radical initiator in various chemical reactions, including:
Oxidation: It can initiate the oxidation of organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.
Polymerization: It is widely used in the polymer industry to initiate the polymerization of monomers such as styrene and butadiene.
Substitution: It can participate in radical substitution reactions, where it replaces hydrogen atoms in organic molecules with other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures (above 100°C) to facilitate the homolysis of the peroxide bond.
Polymerization Reactions: The compound is used in combination with monomers and other co-initiators under controlled temperature and pressure conditions to achieve the desired polymer properties.
Substitution Reactions: These reactions often require the presence of a suitable solvent and may be catalyzed by transition metals or other radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Polymerization: Polymers such as polystyrene and polybutadiene.
Substitution: Substituted organic molecules with various functional groups.
科学的研究の応用
Di-tert-butyl 3,3’-oxydipropaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in organic synthesis, facilitating the formation of complex organic molecules.
Biology: It is employed in studies involving oxidative stress and the generation of reactive oxygen species (ROS) in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a pro-oxidant in cancer therapy.
Industry: It is widely used in the polymer industry to initiate the polymerization of various monomers, leading to the production of plastics and other polymeric materials.
作用機序
The primary mechanism of action of di-tert-butyl 3,3’-oxydipropaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate a variety of chemical reactions, including oxidation, polymerization, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
類似化合物との比較
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
3,5-Di-tert-butylcatechol: Known for its antioxidant properties.
Comparison: Di-tert-butyl 3,3’-oxydipropaneperoxoate is unique due to its specific structure, which includes the 3,3’-oxydipropane linkage. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For example, di-tert-butyl peroxide is primarily used as a radical initiator, while di-tert-butyl dicarbonate is used as a protecting group in peptide synthesis. The presence of the 3,3’-oxydipropane linkage in di-tert-butyl 3,3’-oxydipropaneperoxoate makes it particularly suitable for specific applications in polymer chemistry and oxidative reactions.
特性
CAS番号 |
21064-22-2 |
|---|---|
分子式 |
C14H26O7 |
分子量 |
306.35 g/mol |
IUPAC名 |
tert-butyl 3-(3-tert-butylperoxy-3-oxopropoxy)propaneperoxoate |
InChI |
InChI=1S/C14H26O7/c1-13(2,3)20-18-11(15)7-9-17-10-8-12(16)19-21-14(4,5)6/h7-10H2,1-6H3 |
InChIキー |
SRVVJJDMYVBPMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=O)CCOCCC(=O)OOC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
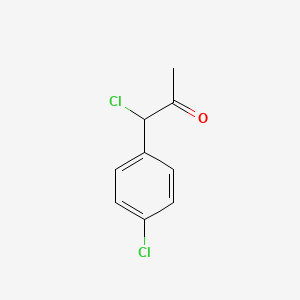
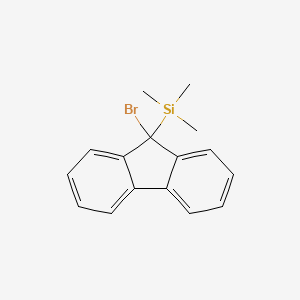
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
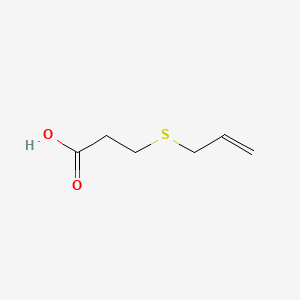
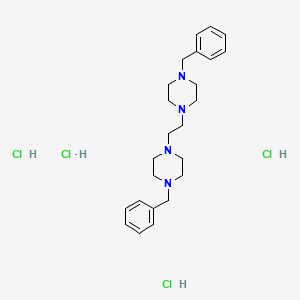
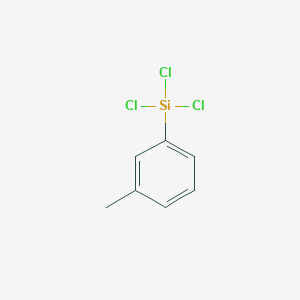
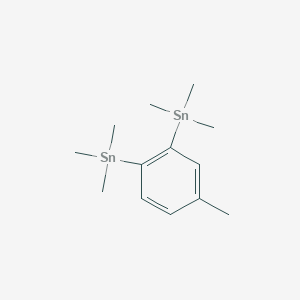
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
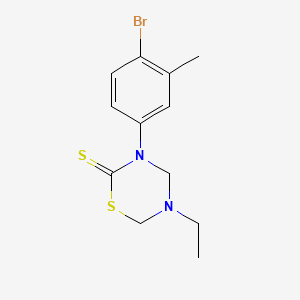
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
